
Acetic acid;(3-cyclohexyloxyphenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;(3-cyclohexyloxyphenyl)methanol is a chemical compound that combines the properties of acetic acid and (3-cyclohexyloxyphenyl)methanol Acetic acid is a well-known carboxylic acid with a pungent odor and is widely used in various industries (3-cyclohexyloxyphenyl)methanol is an organic compound that features a cyclohexyloxy group attached to a phenyl ring, which is further connected to a methanol group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-cyclohexyloxyphenyl)methanol can be achieved through several methods. One common approach involves the esterification of acetic acid with (3-cyclohexyloxyphenyl)methanol under acidic conditions. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of acetic acid involves the carbonylation of methanol. This process, known as the Monsanto process, involves the reaction of methanol with carbon monoxide in the presence of a rhodium or iridium catalyst. The resulting acetic acid can then be reacted with (3-cyclohexyloxyphenyl)methanol to produce the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;(3-cyclohexyloxyphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Acetic acid;(3-cyclohexyloxyphenyl)methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of acetic acid;(3-cyclohexyloxyphenyl)methanol involves its interaction with various molecular targets. The acetic acid component can act as a proton donor, participating in acid-base reactions. The (3-cyclohexyloxyphenyl)methanol moiety can interact with enzymes and receptors, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread industrial and household applications.
(3-cyclohexyloxyphenyl)methanol: An organic compound with a similar structure but lacking the acetic acid component.
Uniqueness
Acetic acid;(3-cyclohexyloxyphenyl)methanol is unique due to its combination of acetic acid and (3-cyclohexyloxyphenyl)methanol, which imparts distinct chemical and physical properties. This combination allows for a broader range of applications and reactivity compared to its individual components.
Propiedades
Número CAS |
67698-57-1 |
|---|---|
Fórmula molecular |
C15H22O4 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
acetic acid;(3-cyclohexyloxyphenyl)methanol |
InChI |
InChI=1S/C13H18O2.C2H4O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12;1-2(3)4/h4-5,8-9,12,14H,1-3,6-7,10H2;1H3,(H,3,4) |
Clave InChI |
GIBLJYYJEUDOCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1CCC(CC1)OC2=CC=CC(=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


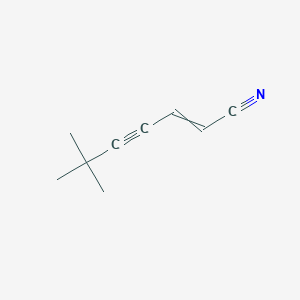
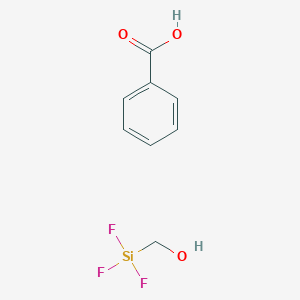
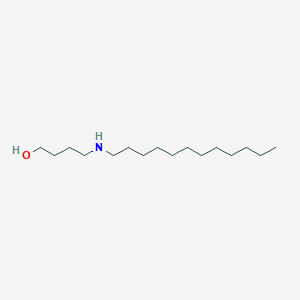
![4-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]pyrimidine](/img/structure/B14463372.png)
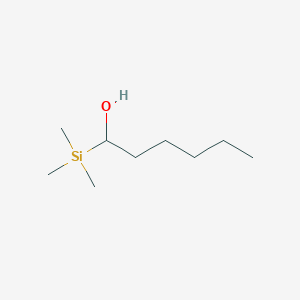
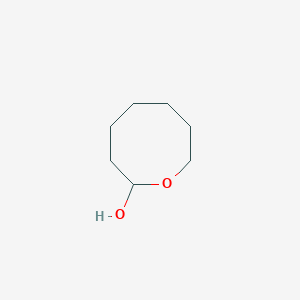
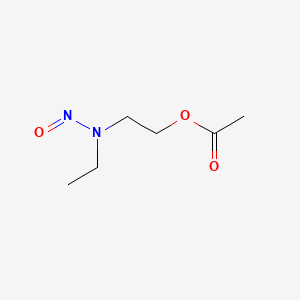
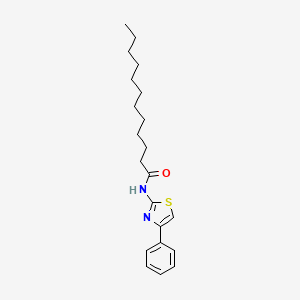
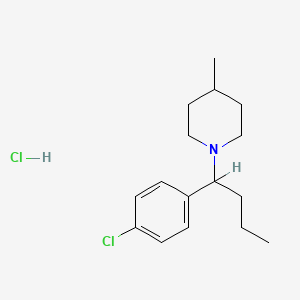

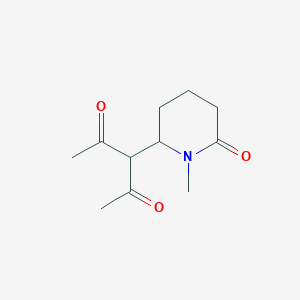
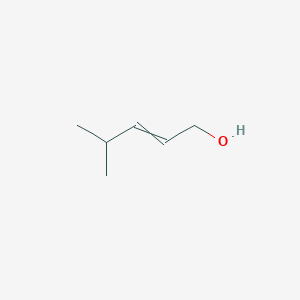
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
![Diethyl {[(prop-2-en-1-yl)oxy]imino}propanedioate](/img/structure/B14463434.png)
